![molecular formula C14H11ClN4OS B2781258 N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-25-6](/img/structure/B2781258.png)
N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
科学的研究の応用
Application in Antitubercular Agents
Field
Medicinal Chemistry, Pharmacology
Summary of Application
A library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and their structure-activity relationships were studied. These compounds were developed as potential antitubercular agents.
Methods of Application
The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method, and cell toxicity was determined using the MTT assay.
Results
Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Application in Antimicrobial Activity
Field
Medicinal Chemistry, Microbiology
Summary of Application
A series of 2,4,6-trisubstituted pyrimidines was synthesized and their in vitro antimicrobial activity was tested against various bacterial and fungal strains.
Methods of Application
The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) and screened their in vitro antimicrobial activity against bacterial and fungal strains by cup plate method using Mueller–Hinton agar medium.
Results
Among the derivatives tested, some exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .
Application in Anti-Inflammatory and Analgesic Activities
Field
Pharmacology, Medicinal Chemistry
Summary of Application
Indole derivatives, which have a structure similar to pyrimidine, have been reported to show anti-inflammatory and analgesic activities.
Methods of Application
The compounds were synthesized and their anti-inflammatory and analgesic activities were evaluated in comparison with standard drugs like indomethacin and celecoxib.
Results
Among the derivatives, certain compounds showed promising anti-inflammatory and analgesic activities along with a low ulcerogenic index, making them potential candidates for further development .
Application in Dopamine Receptor Binding
Field
Neuroscience, Pharmacology
Methods of Application
These compounds can be synthesized and their binding affinity for the D4 dopamine receptor can be evaluated using radioligand binding assays.
Results
These compounds have shown high affinity for the D4 dopamine receptor, suggesting potential applications in the treatment of neurological disorders .
Application in Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
Field
Organic Chemistry, Medicinal Chemistry
Summary of Application
New pyrido[2,3-d]pyrimidin-5-one derivatives have been synthesized from 5-acetyl-4-aminopyrimidines. These compounds have shown a wide range of biological activity.
Methods of Application
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Results
The synthesized compounds have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
特性
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c15-11-3-1-10(2-4-11)7-20-19-9-17-13-12-5-6-21-14(12)18-8-16-13/h1-6,8-9H,7H2,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVBSNDOSRTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC=NC2=C3C=CSC3=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CON/C=N\C2=C3C=CSC3=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

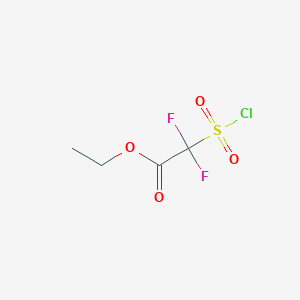
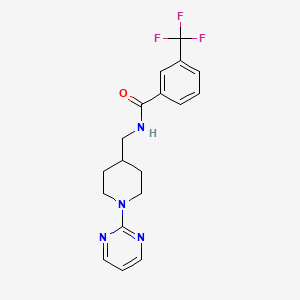
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)
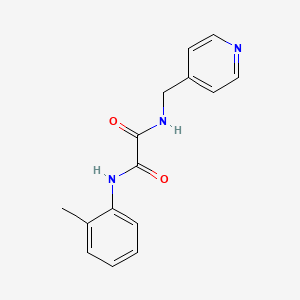
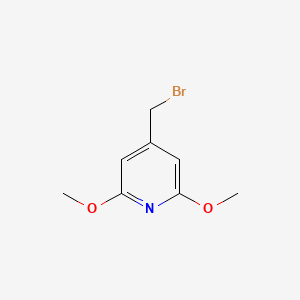
![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)
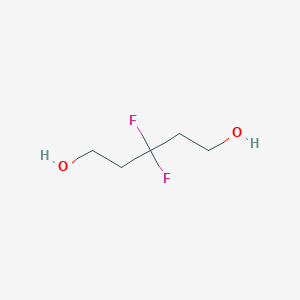
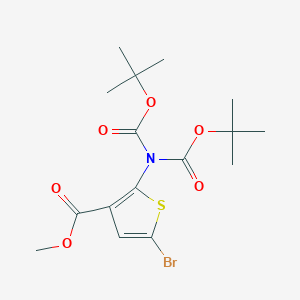
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)
![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)
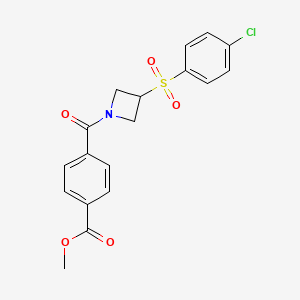
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)